molecular formula C7H5N5 B12974622 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

Cat. No.: B12974622
M. Wt: 159.15 g/mol
InChI Key: HQDWJHJUDDBDDC-UHFFFAOYSA-N
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Description

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves multi-component reactions. One efficient method is the one-pot synthesis, where 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes react in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This method offers advantages such as short reaction times, high yields, and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis process. For instance, the use of dicationic molten salts as catalysts has been explored for synthesizing similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like NaOH or KOH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with biological targets through hydrogen bonding and dipole interactions. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes. For instance, it has been shown to act as a kinase inhibitor, affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

InChI

InChI=1S/C7H5N5/c8-4-5-2-1-3-12-6(5)10-11-7(12)9/h1-3H,(H2,9,11)

InChI Key

HQDWJHJUDDBDDC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N)C(=C1)C#N

Origin of Product

United States

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